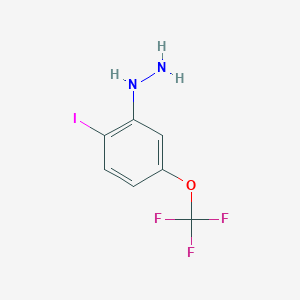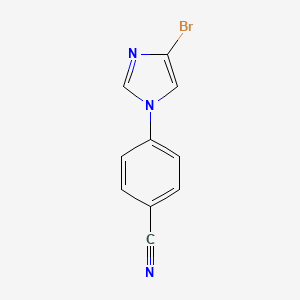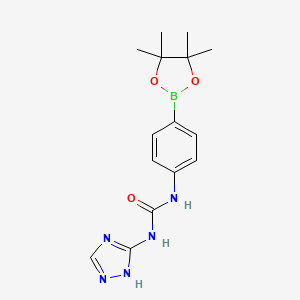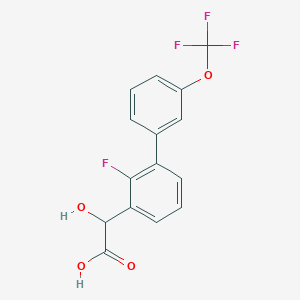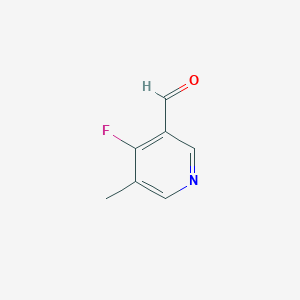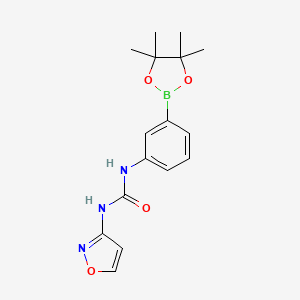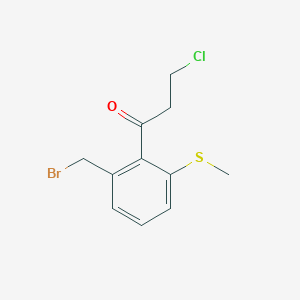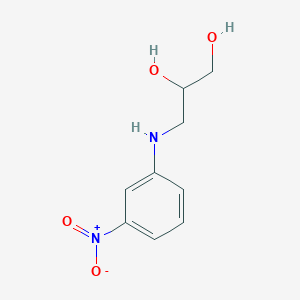
3-(3-Nitroanilino)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitroanilino)propane-1,2-diol is an organic compound characterized by the presence of a nitro group attached to an aniline moiety, which is further connected to a propane-1,2-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitroanilino)propane-1,2-diol typically involves the nitration of aniline followed by a coupling reaction with propane-1,2-diol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting 3-nitroaniline is then reacted with propane-1,2-diol in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitroanilino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The hydroxyl groups in the propane-1,2-diol moiety can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Alkyl halides, acid chlorides, bases such as sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
3-(3-Nitroanilino)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(3-Nitroanilino)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways and influence gene expression, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diol: A simple diol with two hydroxyl groups, used as a solvent and antifreeze agent.
3-Nitroaniline: An aromatic amine with a nitro group, used in the synthesis of dyes and pigments.
1,3-Propanediol: A diol with hydroxyl groups on the first and third carbon atoms, used in the production of polymers.
Uniqueness
3-(3-Nitroanilino)propane-1,2-diol is unique due to the combination of a nitroaniline moiety with a propane-1,2-diol structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
64589-68-0 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-(3-nitroanilino)propane-1,2-diol |
InChI |
InChI=1S/C9H12N2O4/c12-6-9(13)5-10-7-2-1-3-8(4-7)11(14)15/h1-4,9-10,12-13H,5-6H2 |
InChI Key |
LBLYOACVQWQRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


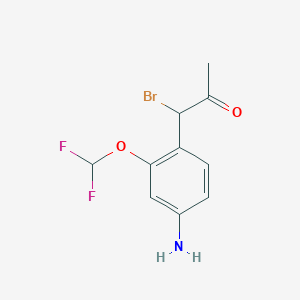
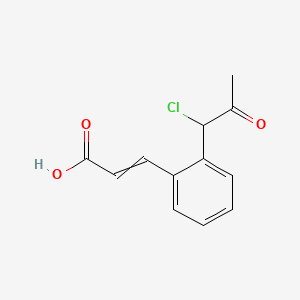

![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
